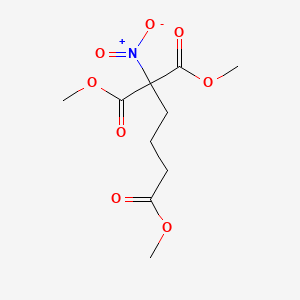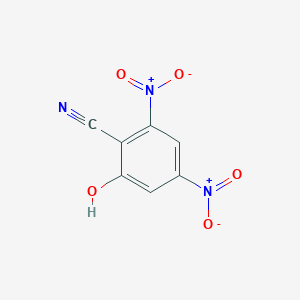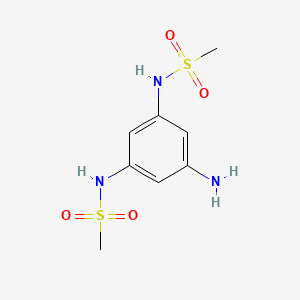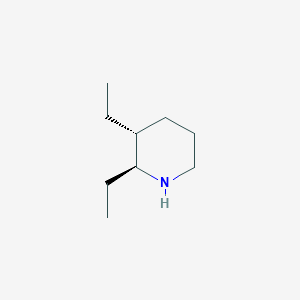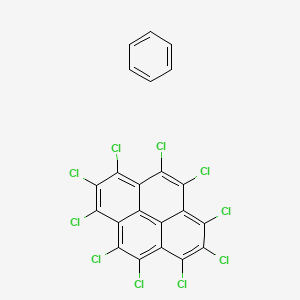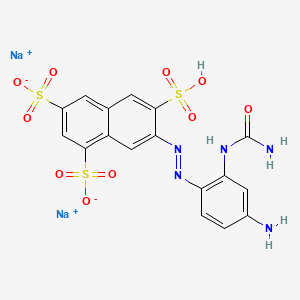
7-((4-Amino-2-ureidophenyl)azo)-1,3,6-naphthalenetrisulfonic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate typically involves a multi-step process. The key steps include diazotization and coupling reactions. The starting material, 4-amino-2-(carbamoylamino)benzenesulfonic acid, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-sulfonaphthalene-1,3-disulfonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is isolated through filtration, washing, and drying steps.
Chemical Reactions Analysis
Types of Reactions
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The mechanism of action of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to its binding and subsequent effects. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (C.I. Direct Black 38)
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: (Direct Black 19)
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (Direct Black 155)
Uniqueness
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate stands out due to its specific structural features, such as the presence of the carbamoylamino group, which imparts unique properties like enhanced stability and specific binding interactions. These characteristics make it particularly valuable in applications requiring high stability and precise interactions.
Properties
CAS No. |
70714-85-1 |
|---|---|
Molecular Formula |
C17H13N5Na2O10S3 |
Molecular Weight |
589.5 g/mol |
IUPAC Name |
disodium;7-[[4-amino-2-(carbamoylamino)phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N5O10S3.2Na/c18-9-1-2-12(13(5-9)20-17(19)23)21-22-14-7-11-8(4-16(14)35(30,31)32)3-10(33(24,25)26)6-15(11)34(27,28)29;;/h1-7H,18H2,(H3,19,20,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
QKZZMPQRCDDRIN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)N)N=NC2=CC3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
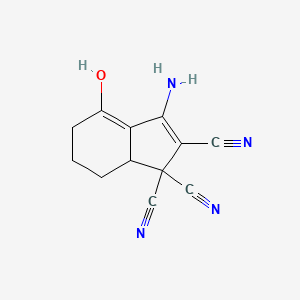
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)


